Product packaging for alpha-Hydroxydeoxycholic acid(Cat. No.:)

alpha-Hydroxydeoxycholic acid

Cat. No.: B10753890
M. Wt: 392.6 g/mol
InChI Key: DGABKXLVXPYZII-FKEALSDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Hydroxydeoxycholic acid is a research-grade bile acid derivative anticipated to share key biological properties with deoxycholic acid, a well-characterized cytolytic agent . As a secondary bile acid, its proposed formation is through bacterial biotransformation of primary bile acids in the intestine . This compound is of significant interest for applications in cell biology and biochemistry, particularly for its membrane-disrupting properties. Its primary research value lies in its mechanism of action: it functions as a detergent to solubilize lipids and disrupt cell membranes . When applied to adipocytes, it causes physical lysis of the cell membrane, a process known as adipocytolysis, leading to an inflammatory response and the subsequent clearing of cellular debris . This makes it a valuable tool for in vitro studies focused on fat cell biology and membrane dynamics. In a laboratory setting, this compound is expected to be useful as a biological detergent for the isolation of membrane-associated proteins and the lysis of cells . Its critical micelle concentration is similar to that of deoxycholic acid, around 2.4-4 mM, which is crucial for experimental design . Furthermore, bile acids like deoxycholic acid are ligands for nuclear receptors such as the Farnesoid X Receptor (FXR) and membrane receptors like GPBAR1 (TGR5), which play critical roles in regulating metabolism, immune response, and inflammation . Researchers are investigating the role of secondary bile acids in disease pathways, including their potential to induce DNA damage and oxidative stress, which may be relevant in studies of gastrointestinal carcinogenesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O4 B10753890 alpha-Hydroxydeoxycholic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15-,16?,17-,18?,19?,20+,21+,23-,24-/m1/s1

InChI Key

DGABKXLVXPYZII-FKEALSDISA-N

Isomeric SMILES

CC(CCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of Hydroxylated Deoxycholic Acids

Endogenous Mammalian Metabolic Transformations

The liver is the primary site for the endogenous metabolism of deoxycholic acid, where cytochrome P450 enzymes mediate key hydroxylation reactions.

Hepatic Cytochrome P450 Enzyme-Mediated Hydroxylations

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is instrumental in the detoxification of bile acids by increasing their hydrophilicity. amegroups.orgnih.gov This is a critical protective mechanism, especially in conditions of high bile acid concentrations like cholestasis. nih.govnih.gov

CYP3A4, the most abundant cytochrome P450 enzyme in the human liver and intestine, plays a significant role in the metabolism of deoxycholic acid. amegroups.orgnih.govjst.go.jp Research has shown that CYP3A4 can metabolize DCA into hydroxylated products, thereby reducing its toxicity. amegroups.orgnih.gov One notable pathway is the 1β-hydroxylation of DCA to form 1β-hydroxydeoxycholic acid (1β-OH-DCA). nih.govmdpi.com This specific metabolic conversion is primarily catalyzed by CYP3A4. mdpi.comresearchgate.net The significance of this pathway is highlighted by the observation that individuals treated with CYP3A4 inducers, such as carbamazepine, exhibit markedly increased urinary excretion of 1β-OH-DCA. nih.govresearchgate.net In vitro studies using recombinant CYP3A4 and human liver microsomes have confirmed the efficient conversion of DCA to 1β-OH-DCA. nih.govresearchgate.netresearchgate.net

EnzymeSubstratePrimary Hydroxylated ProductReference
CYP3A4Deoxycholic Acid (DCA)1β-hydroxydeoxycholic acid (1β-OH-DCA) nih.govmdpi.com
CYP3A7Deoxycholic Acid (DCA)1β-hydroxydeoxycholic acid (1β-OH-DCA) researchgate.netmdpi.com

While the CYP3A subfamily is a major player, other CYP isoforms can also participate in bile acid hydroxylation. For instance, in rats with deoxycholic acid-induced liver injury, the expression of several CYP isozymes, including CYP2B1, CYP2E1, and CYP2C11, was found to be decreased. nih.gov This suggests a broader involvement of the CYP system in responding to bile acid-induced stress. However, the specific hydroxylation of deoxycholic acid to its alpha-hydroxy derivative is most prominently linked to the CYP3A enzymes.

Regulation of Mammalian Hydroxylase Enzyme Expression

The expression of hepatic hydroxylase enzymes, particularly CYP3A4, is a tightly regulated process influenced by various endogenous and exogenous factors. jst.go.jpnih.gov Nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the farnesoid X receptor (FXR), are key transcriptional regulators of the CYP3A4 gene. nih.govuwo.ca Bile acids themselves can induce the expression of CYP3A4, creating a feed-forward loop that promotes their own detoxification. nih.govnih.gov For example, lithocholic acid, another secondary bile acid, can be metabolized by CYP3A4 into a product that activates PXR, subsequently upregulating CYP3A4 expression. nih.gov

Hormones, inflammatory cytokines, drugs, and dietary factors can also modulate CYP3A expression. jst.go.jpnih.gov For instance, synthetic glucocorticoids like dexamethasone (B1670325) are known to induce CYP3A4 expression. jst.go.jpconicet.gov.ar Pathological conditions such as non-alcoholic fatty liver disease (NAFLD) have been associated with reduced CYP3A4 activity and expression. uwo.ca In such conditions, the upregulation of fibroblast growth factor 21 (FGF21) can lead to a decrease in the nuclear localization and activity of PXR, thereby suppressing CYP3A4 gene expression. uwo.ca

Gut Microbiota-Mediated Biotransformations of Bile Acids

The gut microbiota plays a pivotal role in the transformation of primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids. nih.govmdpi.com These microbial transformations significantly impact the composition and biological activities of the bile acid pool.

Role of Microbial Hydroxysteroid Dehydrogenases (HSDHs) in Stereoisomeric Conversions

A key class of enzymes produced by the gut microbiota are hydroxysteroid dehydrogenases (HSDHs). nih.govnih.gov These enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus of bile acids, often leading to stereoisomeric changes (e.g., from an α- to a β-orientation). nih.govnih.govillinois.edu This process of epimerization can drastically alter the physicochemical properties of bile acids, including their toxicity and signaling capabilities. nih.govtandfonline.com

The conversion of deoxycholic acid (DCA) can involve several HSDHs. For example, 12α-HSDH, found in certain gut microbes like Clostridium scindens, can convert DCA to 12-oxo-lithocholic acid. illinois.edutandfonline.comresearchgate.net Subsequently, a 12β-HSDH can convert this intermediate to epiDCA. illinois.edutandfonline.com These reactions are part of a larger network of microbial bile acid metabolism that includes deconjugation and 7α-dehydroxylation, which initially forms DCA from the primary bile acid, cholic acid. researchgate.netresearchgate.net The formation of "flat" stereoisomers of deoxycholic acid, such as allo-deoxycholic acid (allo-DCA), is another important biotransformation carried out by gut Firmicutes. researchgate.netresearchgate.netnih.gov This process involves a novel pathway distinct from the well-studied 7α-dehydroxylation pathway. researchgate.netresearchgate.netnih.gov

Microbial EnzymeSubstrateProductBacterial Source (Example)Reference
12α-HSDHDeoxycholic Acid (DCA)12-oxo-lithocholic acidClostridium scindens illinois.eduresearchgate.net
12β-HSDH12-oxo-lithocholic acidepiDCAClostridium paraputrificum tandfonline.com
BaiA13-oxo-allo-DCAallo-Deoxycholic Acid (allo-DCA)Firmicutes researchgate.netresearchgate.netnih.gov

Deconjugation and Dehydroxylation Processes Leading to Hydroxylated Deoxycholic Acid Precursors

The formation of hydroxylated deoxycholic acids is a multi-step process that begins in the intestine with the biotransformation of primary bile acids by the gut microbiota. nih.govontosight.ai Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the duodenum. nih.govfrontiersin.orgnih.gov

The initial and essential step in their transformation is deconjugation, catalyzed by bile salt hydrolases (BSHs). mdpi.commdpi.com These enzymes, possessed by a wide range of gut bacteria, hydrolyze the amide bond linking the bile acid to its amino acid conjugate. mdpi.com This releases the unconjugated bile acid, which is a necessary prerequisite for subsequent modifications. frontiersin.org Diverse bacterial genera, including Lactobacillus, Bifidobacterium, Enterococcus, Clostridium, and Bacteroides, exhibit BSH activity. mdpi.com

Following deconjugation, the primary bile acids undergo 7α-dehydroxylation, a complex enzymatic process that removes the hydroxyl group at the C-7 position. kegg.jpgenome.jp This reaction converts cholic acid into deoxycholic acid (DCA) and chenodeoxycholic acid into lithocholic acid (LCA), which are the most common secondary bile acids in humans. nih.govnih.gov The 7α-dehydroxylation is carried out by a limited number of bacterial species that possess the bile acid-inducible (bai) operon, which encodes the necessary enzymes for this multi-step pathway. mdpi.comasm.org This process creates the direct precursor, deoxycholic acid, which can then undergo further hydroxylation to form various hydroxylated deoxycholic acid derivatives. sioc-journal.cnresearchgate.net

Identification of Specific Bacterial Strains Involved in Hydroxylation Pathways

The hydroxylation of deoxycholic acid and the preceding 7α-dehydroxylation of cholic acid are performed by specific bacteria within the gut microbiome. The 7α-dehydroxylation pathway, which produces deoxycholic acid (DCA), is particularly restricted to a small group of highly specialized bacteria, primarily within the Clostridium and Eubacterium genera. mdpi.comnih.gov

Research has identified several key bacterial strains capable of these transformations. Clostridium scindens is one of the most well-characterized 7α-dehydroxylating bacteria, efficiently converting cholic acid to deoxycholic acid. nih.govresearchgate.net Other species confirmed to perform this conversion include Peptacetobacter hiranonis (formerly Clostridium hiranonis), Lachnoclostridium hylemonae (formerly Clostridium hylemonae), and Eubacterium sp. c-25. mdpi.commdpi.commdpi.com While the 7α-dehydroxylation pathway is conserved, the genetic organization of the bai operon can differ, as seen in the atypical multi-cluster arrangement in Eubacterium sp. c-25. mdpi.comresearchgate.net

Beyond the primary 7α-dehydroxylation, other hydroxysteroid dehydrogenase (HSDH) activities are more widespread among gut bacteria. These enzymes are responsible for interconverting hydroxyl groups at various positions on the steroid nucleus, leading to a diverse pool of bile acid metabolites, including hydroxylated forms of deoxycholic acid. mdpi.com For example, bacteria such as Eggerthella lenta, Escherichia coli, and various Bacteroides species possess HSDHs that can modify deoxycholic acid. mdpi.com

The table below lists specific bacterial strains and their role in the biotransformation pathways leading to and involving deoxycholic acid.

Bacterial StrainPhylum/ClassRelevant Metabolic ActivityProduct(s)
Clostridium scindensFirmicutes7α-dehydroxylation, 12α-HSDH activityDeoxycholic acid (DCA)
Peptacetobacter hiranonisFirmicutes7α-dehydroxylationDeoxycholic acid (DCA)
Lachnoclostridium hylemonaeFirmicutes7α-dehydroxylationDeoxycholic acid (DCA)
Eubacterium sp. c-25Firmicutes7α-dehydroxylationDeoxycholic acid (DCA)
Bacteroides vulgatusBacteroidetes7α-dehydroxylationDeoxycholic acid (DCA)
Bifidobacterium adolescentisActinobacteria7α-dehydroxylationDeoxycholic acid (DCA)
Roseburia intestinalisFirmicutes7α-dehydroxylationDeoxycholic acid (DCA)
Eggerthella lentaActinobacteriaHydroxysteroid dehydrogenase (HSDH) activityOxo- and epi-bile acids
Escherichia coliProteobacteria7α-HSDH activity7-oxocholic acid

Data sourced from references: mdpi.comnih.govasm.orgmdpi.combiorxiv.org

Intermediates and Downstream Metabolites within the Bile Acid Pool

Deoxycholic acid (DCA), once formed, becomes a substrate for further microbial and host metabolism, leading to a variety of hydroxylated derivatives and other metabolites. These transformations are primarily oxidoreductions catalyzed by hydroxysteroid dehydrogenases (HSDHs), resulting in the formation of oxo- (keto) and epi- (isomers with different hydroxyl group orientations) bile acids. mdpi.com

Within the gut, microbial enzymes can act on DCA. For example, 3α-HSDH can convert DCA to 3-oxo-deoxycholic acid (3-oxoDCA). mdpi.com This intermediate can then be acted upon by 3β-HSDH to form iso-deoxycholic acid (isoDCA), a 3β-hydroxy epimer. mdpi.comfrontiersin.org Similarly, 12α-HSDH can oxidize the hydroxyl group at the C-12 position of DCA to form 12-oxo-lithocholic acid (12-oxoLCA). mdpi.com

In the host liver, reabsorbed deoxycholic acid can be further hydroxylated by cytochrome P450 (CYP) enzymes. nih.gov This process is considered a detoxification pathway, increasing the water solubility of the bile acid for urinary excretion. researchgate.net Specific hydroxylated metabolites of DCA identified in humans include:

1β-hydroxydeoxycholic acid (1β-OH-DCA) : Identified as a major hydroxylated metabolite of DCA in human liver, specifically formed by the CYP3A subfamily (CYP3A4, CYP3A5, and CYP3A7). nih.govmedchemexpress.com

6α-hydroxydeoxycholic acid (DCA-6α-ol) : A tertiary bile acid derived from DCA in the human liver. sioc-journal.cnresearchgate.net

6β-hydroxydeoxycholic acid (DCA-6β-ol) : Another tertiary bile acid identified as a downstream metabolite of DCA. sioc-journal.cn

These downstream metabolites contribute to the complexity of the bile acid pool and have distinct biological activities. frontiersin.orgamegroups.org

The table below summarizes key intermediates and downstream metabolites originating from deoxycholic acid.

Compound NamePrecursorKey Enzyme/ProcessLocation
3-oxo-deoxycholic acidDeoxycholic acid3α-Hydroxysteroid dehydrogenase (HSDH)Gut
iso-Deoxycholic acid3-oxo-deoxycholic acid3β-Hydroxysteroid dehydrogenase (HSDH)Gut
12-oxo-lithocholic acidDeoxycholic acid12α-Hydroxysteroid dehydrogenase (HSDH)Gut
1β-hydroxydeoxycholic acidDeoxycholic acidCytochrome P450 3A (CYP3A)Liver
6α-hydroxydeoxycholic acidDeoxycholic acidHepatic hydroxylationLiver
6β-hydroxydeoxycholic acidDeoxycholic acidHepatic hydroxylationLiver

Data sourced from references: mdpi.comsioc-journal.cnresearchgate.netnih.gov

Comparative Analysis of Biosynthetic Routes Across Species

The composition of the bile acid pool and the biosynthetic pathways for secondary bile acids, including hydroxylated deoxycholic acids, exhibit significant variation across different vertebrate species. oup.commdpi.com These differences are influenced by host genetics, particularly the expression of hepatic enzymes, and the composition of the gut microbiota. oup.commdpi.com

In humans, the primary bile acids are cholic acid and chenodeoxycholic acid, leading to deoxycholic acid (DCA) and lithocholic acid (LCA) as the predominant secondary bile acids. ontosight.ai The subsequent hydroxylation of DCA in the liver to forms like 1β-OH-DCA serves as a detoxification mechanism. nih.gov

In contrast, other species have different primary and secondary bile acid profiles.

Pigs : Hyodeoxycholic acid (HDCA) is a major secondary bile acid in pigs, produced by their intestinal bacteria. mdpi.com The pathways related to secondary bile acid biosynthesis are highly active in pigs compared to other species like sheep. mdpi.com

Rabbits : The secondary bile acid deoxycholic acid is the predominant circulating bile salt, a notable exception among mammals where primary bile salts usually dominate. oup.com

Birds and Fish : Birds predominantly use C24 bile acids similar to mammals. oup.com In contrast, many fish species synthesize C27 bile alcohols rather than C24 bile acids. oup.com

These cross-species differences in bile salt profiles are thought to have co-evolved with nuclear receptors like the pregnane X receptor (PXR), which is activated by various bile salts and regulates xenobiotic metabolism. oup.com The high sequence divergence of the PXR ligand-binding domain across species may be an adaptation to these different endogenous bile salt ligands. oup.com

Advanced Analytical Methodologies for the Study of Hydroxylated Deoxycholic Acids

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental to the analysis of bile acids, providing the necessary separation of structurally similar compounds prior to their detection and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of bile acids, including alpha-hydroxydeoxycholic acid, due to its high sensitivity, selectivity, and specificity. nih.gov This technique is particularly well-suited for analyzing complex biological fluids like plasma, bile, urine, and feces. nih.gov

The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances from the biological matrix. mdpi.comnssresearchjournal.com Chromatographic separation is most commonly achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column. nih.govnssresearchjournal.com The mobile phase often consists of a mixture of an aqueous solvent (e.g., water with a buffer like ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under a gradient elution program to effectively separate the various bile acid species. mdpi.comnih.gov

Following chromatographic separation, the analytes are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for the ionization of polar molecules like bile acids. nih.gov Quantification is performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the precursor ion of the target analyte (e.g., the deprotonated molecule [M-H]⁻ for this compound in negative ion mode) and then monitoring a specific fragment ion produced by collision-induced dissociation. This high degree of specificity allows for accurate quantification even in the presence of co-eluting isobaric compounds. The use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. nssresearchjournal.comnih.gov

The sensitivity of LC-MS/MS methods allows for the detection of bile acids at very low concentrations, often in the picogram to nanogram range. nih.gov For instance, a validated LC-MS/MS method for the simultaneous quantitation of 1β-hydroxydeoxycholic acid and its conjugates in human plasma achieved a lower limit of quantitation of 50 pg/mL. nih.gov

Table 1: Representative LC-MS/MS Parameters for Bile Acid Analysis
ParameterTypical Conditions
Chromatography UHPLC with C18 column
Mobile Phase Acetonitrile/Methanol and water with ammonium formate
Ionization Source Electrospray Ionization (ESI) in negative ion mode
MS Analysis Multiple Reaction Monitoring (MRM)
Internal Standard Deuterium-labeled bile acids

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the comprehensive profiling of bile acids. frontiersin.org However, due to the low volatility of bile acids, a derivatization step is necessary prior to analysis. shimadzu.comshimadzu.com This typically involves methylation of the carboxylic acid group followed by trimethylsilylation of the hydroxyl groups to increase their volatility. shimadzu.com

The derivatized bile acids are then separated on a capillary GC column, often with a non-polar stationary phase. nih.gov The separated compounds are subsequently ionized, commonly by electron ionization (EI), and detected by a mass spectrometer. The resulting mass spectra, characterized by specific fragmentation patterns, can be used for the identification of individual bile acids by comparison to spectral libraries. mdpi.com

GC-MS offers excellent chromatographic resolution, which is beneficial for separating isomeric bile acids. shimadzu.com While LC-MS/MS has become more prevalent for targeted quantification due to its simpler sample preparation and higher throughput, GC-MS remains a valuable tool for untargeted metabolomic studies and for obtaining detailed profiles of a wide range of bile acids in a single analytical run. frontiersin.org The selection between GC-MS and LC-MS/MS often depends on the specific research goals, with GC-MS being particularly useful when a broad overview of the bile acid profile is required. shimadzu.comd-nb.info

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the separation and quantification of bile acids, including this compound. d-nb.info While often coupled with mass spectrometry, HPLC can also be used with other detectors, such as ultraviolet (UV) or refractive index (RI) detectors. mtc-usa.comresearchgate.net

Due to the poor UV absorptivity of bile acids, direct UV detection can be challenging and may lack the sensitivity required for biological samples. mfd.org.mk To overcome this, derivatization with a UV-absorbing or fluorescent tag can be employed to enhance detection sensitivity. nih.gov

Reversed-phase HPLC with C18 columns is the most common separation mode, effectively separating bile acids based on their hydrophobicity. sielc.comresearchgate.net The composition of the mobile phase, typically a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation of different bile acid species. researchgate.netmfd.org.mk HPLC methods are valuable for their robustness and are widely used in quality control of pharmaceutical preparations containing bile acids. researchgate.net

Table 2: Comparison of Chromatographic Techniques for this compound Analysis
TechniqueSample PreparationDetectionKey Advantages
LC-MS/MS Protein precipitation or SPEMass SpectrometryHigh sensitivity and selectivity
GC-MS Derivatization requiredMass SpectrometryExcellent resolution for isomers
HPLC-UV Derivatization may be needed for sensitivityUV/Vis SpectroscopyRobust and cost-effective

Spectroscopic and Spectrometric Approaches for Structural Elucidation in Academic Contexts

For the unambiguous identification and detailed structural characterization of novel or modified bile acids like this compound, spectroscopic and spectrometric techniques are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including bile acids. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for determining the precise location and stereochemistry of hydroxyl groups. nih.govnih.gov

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov The chemical shifts and coupling constants of the protons can help to identify the positions of substituents on the steroid nucleus. nih.gov

For determining the stereochemistry of the hydroxyl group in this compound, Nuclear Overhauser Effect (NOE) based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. nih.gov These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative spatial orientation. This information is key to assigning the alpha or beta configuration of substituents on the steroid ring. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a key tool for the identification of unknown compounds and the characterization of metabolites. nih.govresearchgate.net Instruments such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high precision, often with an error of less than 5 parts per million (ppm). ijpras.comnih.gov

This high mass accuracy allows for the confident determination of the elemental composition of a molecule from its measured m/z value. nih.govchromatographyonline.com By comparing the elemental composition of a potential metabolite to that of the parent compound, the type of biotransformation (e.g., hydroxylation, glucuronidation) can be readily identified. chromatographyonline.com

In addition to accurate mass measurement of the precursor ion, HRMS can also provide high-resolution fragmentation data (MS/MS). chromatographyonline.com The accurate masses of the fragment ions provide valuable information about the structure of the molecule and the location of modifications. This detailed fragmentation pattern serves as a fingerprint for the compound and can be used to distinguish between isomers that may have the same elemental composition but different structures. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful platform for untargeted metabolomics studies, enabling the detection and tentative identification of a wide range of metabolites in biological samples. researchgate.net

Circular Dichroism (CD) Spectroscopy in Chiroptical Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org This chiroptical method is exceptionally sensitive to the stereochemical and conformational features of molecules. youtube.com In the context of hydroxylated deoxycholic acids, CD spectroscopy is invaluable for confirming the absolute configuration of chiral centers, particularly the position and orientation (α or β) of hydroxyl groups on the steroid nucleus.

The introduction of a hydroxyl group to the deoxycholic acid skeleton creates a new chiral center, and its spatial arrangement significantly influences the molecule's biological activity. CD analysis can be used to:

Determine Stereochemistry: The shape and sign of the CD curve, particularly for derivatives with carbonyl groups, can precisely locate functional groups and determine the stereochemistry of ring junctions (e.g., A/B ring juncture). nih.gov

Study Molecular Interactions: Changes in the CD spectrum upon the addition of a binding partner (like a protein or metal ion) can provide insights into the nature of the interaction and the conformational adjustments involved. nih.gov

For this compound, CD spectroscopy serves as a critical tool to verify the α-configuration of the hydroxyl group and to study its conformational dynamics, which are fundamental to understanding its structure-function relationship.

Isotopic Labeling Strategies for Metabolic Flux and Mechanistic Studies

Isotopic labeling is a cornerstone of metabolic research, allowing scientists to trace the fate of molecules through complex biochemical pathways. By replacing atoms (such as ¹H, ¹²C, or ¹⁴N) with their heavier, stable isotopes (²H/D, ¹³C, or ¹⁵N), researchers can track the movement and transformation of compounds like this compound in vitro and in vivo using techniques such as mass spectrometry and NMR spectroscopy.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used to label bile acids for metabolic studies. The synthesis of deuterium-labeled analogues of this compound can be achieved through various chemical methods, including base-catalyzed hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) or reductive deuteration using reagents like sodium borodeuteride. nih.govresearchgate.net

Once synthesized, these labeled compounds serve as powerful tracers. For example, studies have utilized D₂O in cell culture media to produce cholesterol and bile acids enriched in deuterium. nih.gov Subsequent analysis by gas chromatography-mass spectrometry (GC/MS) allows for the detailed investigation of their synthesis and metabolic transformation pathways. nih.gov Administering a deuterium-labeled this compound to a biological system enables researchers to:

Trace its absorption, distribution, and excretion.

Identify its metabolic products by tracking the isotopic label.

Quantify its turnover rate and pool size within the body.

These studies provide crucial information on the biochemical pathways involving this compound without the need for radioactive tracers.

Similar to deuterium, the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are indispensable for metabolic flux analysis. vanderbilt.edu These isotopes can be incorporated into the carbon skeleton or the amino acid conjugate (glycine or taurine) of bile acids.

Carbon-13 (¹³C): ¹³C-labeled precursors, such as ¹³C-glucose, can be used in cell culture or in vivo to study the de novo synthesis of bile acids. f1000research.com By analyzing the pattern of ¹³C incorporation into the bile acid molecule, researchers can delineate the contributions of different metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) to its carbon backbone. nih.gov This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative snapshot of the cellular metabolic network. vanderbilt.edubham.ac.uk

Nitrogen-15 (¹⁵N): For conjugated bile acids, ¹⁵N-labeling of the glycine (B1666218) or taurine (B1682933) moiety is particularly useful. This allows for the study of conjugation and deconjugation dynamics, which are critical steps in the enterohepatic circulation of bile acids. nih.gov Dual-labeling experiments using both ¹³C and ¹⁵N tracers can provide a comprehensive, simultaneous quantification of both carbon and nitrogen fluxes, offering deeper insights into the interconnectedness of cellular metabolism. nih.gov

For accurate quantification of endogenous compounds in complex biological samples, stable isotope dilution (SID) analysis coupled with mass spectrometry is the gold standard. nih.gov This method relies on the use of a stable isotope-labeled version of the analyte—in this case, this compound labeled with deuterium or ¹³C—as an internal standard.

The procedure involves:

Adding a known amount of the isotopically labeled internal standard to the biological sample (e.g., plasma, serum, urine).

Processing the sample through extraction and purification steps.

Analyzing the sample using LC-MS/MS or GC-MS.

Because the labeled internal standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences the same extraction losses and ionization suppression/enhancement in the mass spectrometer. nih.gov The mass spectrometer, however, can distinguish between the analyte and the heavier internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, a highly accurate and precise concentration can be determined, even at very low levels. nssresearchjournal.comresearchgate.net

Development of High-Sensitivity Detection Methods for Trace Analysis in Biological Samples

The analysis of bile acids like this compound in biological samples such as serum, plasma, and urine presents a significant analytical challenge due to their low concentrations and the complexity of the sample matrix. restek.com To overcome this, highly sensitive and specific detection methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the predominant technique. nih.gov

LC-MS/MS combines the powerful separation capabilities of liquid chromatography (often ultra-high-performance liquid chromatography, UPLC or UHPLC) with the high specificity and sensitivity of tandem mass spectrometry. mdpi.com This combination allows for the reliable quantification of a wide range of bile acids, including hydroxylated isomers, down to the nanomolar or even picomolar range. nih.govsemanticscholar.org

Key features of modern high-sensitivity methods include:

High Selectivity: Tandem MS can differentiate between isobaric bile acids (isomers with the same mass) based on their unique fragmentation patterns. mdpi.com

Minimal Sample Preparation: Modern workflows often use simple protein precipitation or liquid-liquid extraction, enabling high-throughput analysis. restek.com

Broad Coverage: Methods have been developed to simultaneously quantify dozens of bile acids, including free forms and their glycine and taurine conjugates, in a single analytical run. mdpi.comnih.gov

The table below summarizes the performance of representative high-sensitivity LC-MS/MS methods applicable to the analysis of hydroxylated deoxycholic acids.

MethodAnalytesBiological MatrixLower Limit of Quantification (LLOQ)Reference
UPLC-MS/MS17 Bile Acids (including isomers)Human Plasma0.05 µM restek.com
LC-MS/MS36 Bile Acids (free and conjugated)Serum, Plasma, Liver Tissue0.02 - 3.5 ng/mL mdpi.com
HPLC-MS/MSUrsodeoxycholic acid and metabolitesHuman Plasma5 - 15 ng/mL researchgate.net
UHPLC-MS/MSUrsodeoxycholic acid and metabolitesHuman Plasma9 - 100 ng/mL nssresearchjournal.com

These advanced analytical methods are crucial for understanding the subtle changes in this compound concentrations that may be associated with various physiological and pathological states.

Molecular Mechanisms and Biological Interactions of Hydroxylated Deoxycholic Acids

Nuclear Receptor Modulation and Ligand-Binding Dynamics

Farnesoid X Receptor (FXR) Agonism and Related Transcriptional Regulation

The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. um.es Natural bile acids, such as chenodeoxycholic acid (CDCA), are endogenous ligands for FXR. wikipedia.org Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as hormone response elements, thereby modulating the transcription of target genes. um.eswikipedia.org

A primary function of FXR activation is the negative feedback regulation of bile acid synthesis. This is achieved through the induction of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the bile acid synthesis pathway. wikipedia.org FXR also stimulates the production of fibroblast growth factor 19 (FGF19), which further suppresses CYP7A1 and sterol 12-alpha-hydroxylase (CYP8B1) expression. wikipedia.org

The secondary bile acid, 3β-hydroxydeoxycholic acid (isoDCA), an isomer of deoxycholic acid, has been identified as an antagonist of FXR in dendritic cells (DCs). nih.gov This antagonism in DCs leads to a suppression of transcriptional activity related to antigen presentation. nih.gov Specifically, isoDCA has been shown to increase the induction of Foxp3, a key transcription factor for regulatory T cells (Tregs), by diminishing the immunostimulatory properties of DCs. nih.govresearchgate.net This effect is linked to the inhibition of FXR activity within the DCs. nih.govresearchgate.netmedsci.orgmedsci.org Studies have shown that ablating FXR in DCs enhances Treg generation and produces a transcriptional profile similar to that induced by isoDCA treatment. nih.govresearchgate.net

The transcriptional regulation by FXR extends to lipid metabolism, where its activation suppresses lipogenesis and promotes fatty acid oxidation. wikipedia.org It also influences glucose homeostasis; activation of FXR can improve insulin (B600854) sensitivity, while its inactivation has the opposite effect. wikipedia.org Different bile acids exhibit varying effects on FXR. For instance, deoxycholic acid (DCA), a hydrophobic bile acid, is a high-affinity ligand for FXR and activates its transcriptional regulation, leading to the downregulation of CYP7A1. nih.gov

Vitamin D Receptor (VDR) Activation and Downstream Effects

The Vitamin D Receptor (VDR) is a nuclear receptor that mediates the biological effects of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). mdpi.com Upon ligand binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus to regulate the transcription of target genes by binding to vitamin D response elements (VDREs). frontiersin.orgmdpi.com

Beyond its classical role in calcium and bone metabolism, VDR is activated by certain bile acids, including lithocholic acid (LCA) and its metabolite, 3-ketocholanic acid. mdpi.com The activation of VDR by these secondary bile acids induces the expression of genes such as CYP3A4, an enzyme involved in the metabolism of drugs and secondary bile acids. mdpi.com This activation of VDR by LCA can lead to an increase in vitamin D catabolism by inducing the expression of CYP24A1, the enzyme responsible for degrading vitamin D. mdpi.com

The interaction of LCA with VDR is distinct from that of 1,25(OH)₂D₃. mdpi.com VDR activation by LCA has been implicated in the regulation of immune responses. For example, the secondary bile acid isoLCA has been shown to modulate colonic FOXP3+ regulatory T cells that express RORγt through a VDR-dependent mechanism. mdpi.comresearchgate.net Furthermore, VDR knockout has been shown to impair the LCA-mediated amplification of colonic Tregs. spandidos-publications.com LCA can also inhibit the activation of primary human and mouse CD4+ Th1 cells through a VDR-dependent mechanism, leading to a decrease in the production of pro-inflammatory cytokines like TNFα and IFNγ. nih.gov

Impact on Cellular Signaling Pathways (excluding clinical outcomes)

The interaction of hydroxylated deoxycholic acids with nuclear receptors initiates a cascade of events that impact various cellular signaling pathways. The activation of PXR, for example, leads to the transcriptional regulation of genes involved in all three phases of drug metabolism: uptake (phase 0), modification (phase I), conjugation (phase II), and elimination (phase III). frontiersin.org PXR activation can also indirectly repress the NF-κB signaling pathway by increasing the transcription of IκBα, an inhibitor of NF-κB. wjgnet.com

The activation of PXR by its ligands can also suppress the phosphorylation and degradation of IκBα, further inhibiting NF-κB activity. wjgnet.com This highlights a significant anti-inflammatory role for PXR activation. PXR has also been shown to interact with and repress the activity of the tumor suppressor p53. ijbs.com

Differential Biological Activities of Hydroxylated Deoxycholic Acid Isomers

The biological activities of deoxycholic acid and its hydroxylated isomers can vary significantly based on the position and stereochemistry of the hydroxyl groups. For instance, deoxycholic acid (DCA), which possesses α-hydroxyl groups at the C3 and C12 positions, is a potent activator of BKCa channels in smooth muscle cells. rupress.org In contrast, isomers with hydroxyl groups in the β configuration, which are oriented differently, may exhibit different activities. rupress.org

The secondary bile acid 3β-hydroxydeoxycholic acid (isoDCA), an isomer of deoxycholic acid, acts as an antagonist of the Farnesoid X Receptor (FXR) in dendritic cells. nih.gov This is in contrast to deoxycholic acid itself, which is a known FXR agonist. nih.gov This differential activity highlights how a change in the stereochemistry of a single hydroxyl group (from α in DCA to β in isoDCA at the C3 position) can switch a molecule from an agonist to an antagonist for a specific nuclear receptor.

Furthermore, the hydrophobicity of bile acid isomers, which is influenced by the number and orientation of hydroxyl groups, plays a role in their biological effects. mdpi.com For example, deoxycholic acid is considered more lipophilic, while ursodeoxycholic acid and chenodeoxycholic acid are more hydrophilic. mdpi.com This difference in lipophilicity can affect their interactions with cellular membranes and receptors.

Mechanisms of Interaction with Immune Cells (e.g., T-regulatory cells, dendritic cells)

Hydroxylated deoxycholic acids have been shown to modulate the function of various immune cells, particularly T-regulatory cells (Tregs) and dendritic cells (DCs). Tregs are crucial for maintaining immune homeostasis and preventing excessive inflammation. imrpress.com

The secondary bile acid 3β-hydroxydeoxycholic acid (isoDCA) has been shown to promote the generation of peripheral Tregs. nih.govresearchgate.net It achieves this by acting on dendritic cells to reduce their immunostimulatory capabilities. nih.govresearchgate.net This effect is mediated through the antagonism of the Farnesoid X Receptor (FXR) in DCs. nih.govresearchgate.netfrontiersin.org By inhibiting FXR activity in DCs, isoDCA reduces the transcription of genes involved in antigen presentation and pro-inflammatory signaling. frontiersin.org This creates a less inflammatory environment that is more conducive to the differentiation of naive T cells into Tregs. nih.gov Specifically, isoDCA has been found to increase the frequency of colonic RORγt+ Tregs in a manner dependent on the Foxp3 enhancer CNS1. nih.govnih.gov

Other bile acids also interact with immune cells. For instance, lithocholic acid (LCA) can inhibit the activation of Th1 cells via a VDR-dependent mechanism. nih.gov

Compound Name
1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃)
3β-hydroxydeoxycholic acid (isoDCA)
3-ketocholanic acid
Chenodeoxycholic acid (CDCA)
Cholic acid
Deoxycholic acid (DCA)
isoLCA
Lithocholic acid (LCA)
Rifampicin
Ursodeoxycholic acid

Synthetic Methodologies and Chemical Biology Applications of Hydroxylated Deoxycholic Acids

Chemo-Enzymatic Synthesis Routes for Specific Isomers

The synthesis of specific isomers of hydroxylated deoxycholic acids often employs chemo-enzymatic routes, which leverage the high selectivity of enzymes to overcome challenges in traditional chemical synthesis. Cytochrome P450 (P450) enzymes, in particular, are capable of stereoselectively catalyzing the oxidation of C-H bonds, making them valuable tools for introducing hydroxyl groups at specific positions on the steroid nucleus. nih.gov

An efficient and stereospecific enzymatic synthesis has been developed for 1β-hydroxy-deoxycholic acid (1β-OH-DCA), a metabolite found in human urine. nih.govresearchgate.net This method utilizes a mutant of the cytochrome P450 from Bacillus megaterium (BM3) to directly hydroxylate deoxycholic acid (DCA). nih.govresearchgate.net This biocatalytic approach proved to be much more rapid and effective than a lengthy chemical synthesis which resulted in very low yields. nih.gov The specificity of this enzymatic reaction is highlighted by the fact that among 21 recombinant human P450 enzymes screened, only the CYP3A subfamily (CYP3A4, 3A5, and 3A7) and the extrahepatic CYP46A1 could catalyze the 1β-hydroxylation of DCA. nih.govresearchgate.net

Similarly, whole-cell biocatalysts have been engineered for the stereoselective hydroxylation of DCA. For instance, the cytochrome P450 CYP107D1 has been used to produce 6β-hydroxy deoxycholic acid. nih.gov In mice, the transformation of lithocholic acid (LCA) can lead to hyodeoxycholic acid (HDCA), which possesses a 6α-hydroxyl group, through the action of a 6α-hydroxylase. researchgate.net These enzymatic methods stand in contrast to multi-step chemical syntheses, which often suffer from low yields and require extensive use of protecting groups to achieve the desired stereoselectivity. nih.gov

The table below summarizes key enzymatic approaches for the synthesis of hydroxylated deoxycholic acid isomers.

Target CompoundSubstrateEnzyme/SystemKey Finding
1β-Hydroxy-deoxycholic acid (1β-OH-DCA) Deoxycholic acid (DCA)Bacillus megaterium (BM3) P450 mutantEfficient, stereospecific, one-step oxidation. nih.govresearchgate.netnih.gov
1β-Hydroxy-deoxycholic acid (1β-OH-DCA) Deoxycholic acid (DCA)Human CYP3A4, CYP3A5, CYP3A7Selective catalysis of 1β-hydroxylation. nih.govresearchgate.netamegroups.cn
6β-Hydroxy-deoxycholic acid (6β-OH-DCA) Deoxycholic acid (DCA)Whole-cell P450 CYP107D1 biocatalystProvides an alternative to inefficient chemical synthesis. nih.gov
Hyodeoxycholic acid (6α-hydroxy) Lithocholic acid (LCA)6α-hydroxylase (in mice)Part of the metabolic transformation pathway of bile acids. researchgate.net

Total Chemical Synthesis and Semisynthetic Approaches for Hydroxylated Deoxycholic Acids

While enzymatic methods offer high selectivity, total chemical synthesis and semisynthetic approaches remain crucial for accessing a wide range of hydroxylated deoxycholic acid derivatives. These methods provide flexibility in molecular design, although they often involve complex, multi-step procedures. beilstein-journals.org

A robust 10-step chemical synthesis for both 6α- and 6β-hydroxydeoxycholic acid has been developed starting from cholic acid. sioc-journal.cn This pathway involves several key transformations, including a Mukaiyama aldol (B89426) condensation, oxidative cleavage with ozone, and a samarium(II) iodide (SmI₂) promoted reductive deoxygenation. sioc-journal.cn The ability to generate both the α and β epimers from a common precursor is a significant advantage of this synthetic route.

Other chemical modifications of the bile acid scaffold involve regioselective oxidation. For example, the selective oxidation of the C-6 hydroxyl group of hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) can be achieved using chromium (VI) oxide in acetic acid to yield 3α-hydroxy-6-keto-5β-cholanic acid and 3,6-diketo-5β-cholanic acid. frontiersin.orgnih.gov Such keto-derivatives are valuable intermediates that can be further modified, for instance, through stereoselective reduction to re-introduce a hydroxyl group with a specific stereochemistry.

The complexity of these chemical routes is exemplified by the synthesis of 1β-hydroxydeoxycholic acid, where a lengthy total synthesis approach was undertaken but ultimately provided the target compound in a very low yield. nih.gov This highlights a major challenge in purely chemical approaches: achieving high yields and stereocontrol in complex molecules without the aid of enzymatic catalysts often requires numerous protection and deprotection steps. nih.govbeilstein-journals.org

The following table outlines key features of selected chemical synthesis routes.

Target Compound(s)Starting MaterialKey Reagents/ReactionsNumber of StepsReference
6α- and 6β-Hydroxydeoxycholic acid Cholic AcidMukaiyama aldol condensation, Ozone, SmI₂10 sioc-journal.cn
1β-Hydroxydeoxycholic acid Not specifiedLengthy chemical synthesisMultiple nih.gov
3α-hydroxy-6-keto-5β-cholanic acid Hyodeoxycholic acidChromium (VI) oxide in acetic acid1 frontiersin.orgnih.gov

Preparation of Modified Hydroxylated Deoxycholic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of modified hydroxylated deoxycholic acid derivatives is essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of a molecule, such as the position and stereochemistry of hydroxyl groups, influence its biological activity. By creating a library of related compounds, researchers can identify the key molecular determinants for interaction with biological targets like the farnesoid X receptor (FXR) and the TGR5 receptor. nih.govebi.ac.ukresearchgate.net

SAR studies on bile acids as FXR ligands have revealed critical insights. For instance, the stereochemistry of hydroxyl groups on the deoxycholic acid scaffold significantly impacts FXR activation. It was found that hydroxyl epimers of DCA, such as those with 3β- or 12β-hydroxyl groups, exhibited decreased activity compared to DCA (which has 3α,12α-hydroxyls). nih.gov This suggests that bulky substituents or hydroxyl groups in the β-position on the steroid backbone can diminish the molecule's ability to effectively activate the receptor. nih.gov

The synthetic methodologies described previously (Sections 5.1 and 5.2) provide the means to generate the diverse set of molecules needed for these investigations. For example, the ability to synthesize both 6α- and 6β-hydroxydeoxycholic acid allows for a direct comparison of how the stereochemistry at the C-6 position affects biological function. sioc-journal.cn Similarly, chemo-enzymatic methods that can introduce hydroxyl groups at novel positions, like the 1β position, expand the range of derivatives available for screening and help to build a comprehensive understanding of the SAR. nih.govresearchgate.net

The table below illustrates the impact of hydroxyl group modification on FXR activation, a key aspect of SAR studies.

Compound/ModificationHydroxyl Group Position/StereochemistryEffect on FXR ActivationReference
Deoxycholic Acid (DCA) 3α, 12αActive (Reference Compound) nih.gov
DCA Epimers 3β- or 12β-hydroxyl groupsDecreased activity nih.gov
CDCA Derivatives Introduction of 7β-alkyl groupDiminished activation nih.gov

Investigation of Stereospecific Synthetic Pathways

Controlling stereochemistry is a central challenge in the synthesis of hydroxylated deoxycholic acids. The development of stereospecific synthetic pathways is critical for producing single, well-defined isomers, as different stereoisomers can have vastly different biological properties. nih.gov

Enzymatic pathways are renowned for their exceptional stereospecificity. The synthesis of 1β-OH-DCA via a P450 enzyme mutant is explicitly described as a "stereospecific enzymatic synthesis". nih.govresearchgate.net This high fidelity ensures that the hydroxylation occurs exclusively at the 1β position, yielding a single product without contamination from other isomers. Likewise, the use of the P450 CYP107D1 biocatalyst for producing 6β-OH DCA is termed a "stereoselective hydroxylation". nih.gov

In contrast, achieving stereocontrol in total chemical synthesis is often more arduous. It frequently necessitates the use of chiral reagents or multiple protection and deprotection steps to guide the reaction towards the desired stereochemical outcome. nih.gov However, sophisticated chemical methods have been developed to address this. The synthesis of 6α- and 6β-hydroxydeoxycholic acid from cholic acid involves a stereoselective reduction step to establish the correct stereocenter at C-6. sioc-journal.cnresearchgate.net Another powerful method in organic synthesis for creating specific stereoisomers is the reduction of α,β-epoxy ketones using reagents like samarium diiodide, which can provide a route to specific chiral aldol products. acs.org The investigation and optimization of these stereospecific pathways, whether enzymatic or chemical, are fundamental to advancing the study of hydroxylated deoxycholic acids.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for α-hydroxydeoxycholic acid, and how do researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves hydroxylation of deoxycholic acid using regioselective catalysts (e.g., cytochrome P450 enzymes or chemical oxidants). Reproducibility requires strict control of reaction conditions (pH, temperature, solvent purity) and validation via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Detailed protocols, including catalyst ratios and purification steps, should align with guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. Which analytical techniques are most reliable for characterizing the structural purity of α-hydroxydeoxycholic acid?

  • Methodological Answer : A combination of NMR (¹H and ¹³C) for stereochemical confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for solid-state structure determination is recommended. Purity assessment should include HPLC with UV/Vis or evaporative light scattering detection (ELSD), calibrated against certified reference materials .

Q. What is the known role of α-hydroxydeoxycholic acid in bile acid metabolism, and how is this evaluated in vitro?

  • Methodological Answer : Its role in modulating cholesterol solubility and micelle formation is studied using enterohepatic cell models (e.g., Caco-2 or HepG2 cells). Researchers measure uptake kinetics via radiolabeled tracers (³H or ¹⁴C) and quantify transporter expression (e.g., ASBT, NTCP) using qPCR or Western blot .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of α-hydroxydeoxycholic acid across studies?

  • Methodological Answer : Discrepancies may arise from variations in cell models, assay conditions, or metabolite interference. Systematic meta-analyses of published data, paired with controlled replication studies, are critical. For example, conflicting cytotoxicity results might require re-evaluation of cell viability assays (MTT vs. ATP-based luminescence) and standardization of dosing protocols .

Q. What experimental design considerations are essential for in vivo pharmacokinetic studies of α-hydroxydeoxycholic acid?

  • Methodological Answer : Key factors include:

  • Species selection : Rodents vs. non-rodents, considering interspecies differences in bile acid transporters.
  • Dosing routes : Oral vs. intravenous administration to assess first-pass metabolism.
  • Analytical validation : LC-MS/MS methods with deuterated internal standards to account for matrix effects in plasma or fecal samples .
  • A sample size calculation (power ≥0.8, α=0.05) should precede the study to ensure statistical significance .

Q. What strategies are employed to investigate the interaction of α-hydroxydeoxycholic acid with gut microbiota-derived metabolites?

  • Methodological Answer : Co-culture systems combining human fecal microbiota and intestinal organoids can model biotransformation. Metabolomic profiling (untargeted LC-MS) identifies secondary bile acids, while 16S rRNA sequencing tracks microbial community shifts. Statistical tools like partial least squares-discriminant analysis (PLS-DA) differentiate metabolite clusters .

Data Contradiction and Validation

Q. How should researchers address variability in cytotoxicity data for α-hydroxydeoxycholic acid in cancer cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., serum-free media, passage number) and validate apoptosis markers (caspase-3/7 activity, Annexin V staining). Cross-validate results using orthogonal assays (e.g., clonogenic survival vs. real-time cell analysis) and report IC₅₀ values with 95% confidence intervals .

Methodological Tables

Research Aspect Recommended Techniques Key Validation Criteria
Synthesis Purity NMR, HPLC-ELSD≥95% purity via area normalization (HPLC)
Pharmacokinetics LC-MS/MS with stable isotopesRecovery rate ≥85%, RSD <15% for precision
Microbiome Interaction 16S rRNA sequencing, Metabolomic LC-MSFDR-adjusted p-values <0.05 for taxa shifts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.